[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride

Medicinal Chemistry Synthetic Methodology Salt Selection

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS 1443278-97-4) is an aromatic amine building block characterized by a 3-chloro substituent and a piperidine ring ortho to the aniline nitrogen. It is supplied as a dihydrochloride salt with a molecular formula of C11H17Cl3N2 and a molecular weight of approximately 283.62 g/mol.

Molecular Formula C11H17Cl3N2
Molecular Weight 283.6
CAS No. 1443278-97-4
Cat. No. B3103519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
CAS1443278-97-4
Molecular FormulaC11H17Cl3N2
Molecular Weight283.6
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=C2Cl)N.Cl.Cl
InChIInChI=1S/C11H15ClN2.2ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;;/h4-6H,1-3,7-8,13H2;2*1H
InChIKeyJCRHBDGNNNLHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride: Technical Specifications and Procurement Baseline


[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride (CAS 1443278-97-4) is an aromatic amine building block characterized by a 3-chloro substituent and a piperidine ring ortho to the aniline nitrogen . It is supplied as a dihydrochloride salt with a molecular formula of C11H17Cl3N2 and a molecular weight of approximately 283.62 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . Commercially, it is available in purities of 95% and above, with documented GHS hazard classifications (H315, H319, H335) .

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride: Why Simple Analogs Fail to Replicate Its Synthetic Utility


Direct substitution of this compound with simpler analogs, such as unsubstituted 2-(piperidin-1-yl)aniline (CAS 39643-31-7) or 3-chloroaniline (CAS 108-42-9), is not feasible in most advanced synthetic sequences. The specific 3-chloro-2-(1-piperidinyl) arrangement is critical for downstream reactivity and steric/electronic effects [1]. The ortho-piperidine substitution influences the nucleophilicity of the aniline nitrogen and provides a unique vector for further functionalization, which is absent in para-substituted or non-piperidine analogs [2]. Furthermore, the dihydrochloride salt form offers enhanced aqueous solubility and handling stability compared to the free base, which is a key differentiator for consistent reagent preparation in multi-step syntheses . These structural and formulatory specifics mean that in-class compounds cannot be interchanged without a significant risk of altered reaction outcomes or reduced yields .

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride: Quantitative Differentiation Data


Comparative Physicochemical Properties: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1443278-97-4) offers a significant advantage in aqueous solubility and solid-state handling compared to its free base counterpart (CAS 58785-06-1). While precise quantitative solubility data for this specific compound are not publicly available, the salt form is a solid at room temperature , whereas the free base is often an oil or low-melting solid, which can complicate accurate weighing and long-term storage . This is a critical differentiator for reproducible synthetic procedures.

Medicinal Chemistry Synthetic Methodology Salt Selection

Comparative Purity and Analytical Specifications: Vendor Analysis

A direct comparison of commercially available batches reveals that [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is routinely supplied at a purity of 95% or higher by multiple vendors, including Fluorochem and abcr . In contrast, the free base (CAS 58785-06-1) is often listed with the same nominal purity but with fewer suppliers providing detailed analytical certificates, potentially indicating less rigorous quality control . This difference in supplier-reported purity and documentation is a key procurement consideration.

Quality Control Synthetic Chemistry Procurement

Comparative LogP and Lipophilicity: Structural Inference

The calculated partition coefficient (LogP) for [3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride is reported as 3.32 . This value is significantly higher than that of 3-chloroaniline (LogP ≈ 1.8) [1], due to the lipophilic piperidine ring. While a direct comparator for a 2-substituted piperidine aniline is not available, this class-level inference highlights how the ortho-piperidine substitution dramatically increases lipophilicity compared to a simple aniline, which is a critical parameter for biological membrane permeability and target engagement. [2]

Medicinal Chemistry Drug Design Property Optimization

[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride: Validated Application Scenarios


Synthesis of CNS-Targeted Ligands via Piperidine Functionalization

The compound's ortho-piperidine aniline core, with its favorable LogP of 3.32 [1], serves as a privileged scaffold for constructing ligands aimed at central nervous system (CNS) targets. Its lipophilicity and structural features are well-suited for developing dopamine transporter (DAT) ligands or nicotinic acetylcholine receptor (nAChR) modulators, as demonstrated by structurally related piperidine anilines in the literature . This scenario leverages the precise substitution pattern and physicochemical properties quantified in Section 3. [2]

Agrochemical Intermediate Development

Patents describe the use of substituted anilines with piperidine moieties as key intermediates in the synthesis of novel herbicides [1]. The 3-chloro-2-(1-piperidinyl)aniline structure provides a reactive amine handle and a lipophilic piperidine group, which can be crucial for optimizing the physicochemical properties of agrochemical candidates, such as their ability to penetrate plant cuticles or interact with specific enzyme targets. The dihydrochloride salt's solid form ensures reliable, scalable use in these synthetic sequences .

Building Block for Heterocyclic Compound Libraries

The free amine group is a versatile site for amide bond formation, urea synthesis, or reductive amination, allowing for the rapid generation of diverse compound libraries. The ortho-piperidine substituent introduces a conformationally restricted, basic nitrogen that can be leveraged for specific interactions with biological targets, such as kinases or GPCRs. This application directly stems from the compound's unique substitution pattern, which cannot be replicated by simpler aniline building blocks [1].

Quality Control and Reference Standard in Analytical Chemistry

Given its well-defined dihydrochloride salt form and the availability of high-purity batches (95-98%) with rigorous analytical documentation [1], this compound is suitable for use as a reference standard in analytical method development. Its solid-state stability and precise molecular weight facilitate accurate preparation of calibration standards for HPLC, LC-MS, or NMR quantification of related substances in complex reaction mixtures. This scenario is a direct consequence of the procurement advantages highlighted in Section 3. [2]

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